3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)13-3-1-4-14(9-13)23-16(25)21-6-7-24-11-12(10-22-24)15-5-2-8-26-15/h1-5,8-11H,6-7H2,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOWATQGZCCDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyrazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The intermediate is then reacted with an ethylating agent to introduce the ethyl group.
The next step involves the introduction of the trifluoromethylphenyl group. This can be done using a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction typically requires a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral activities.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers can use this compound to study the interactions between different functional groups and biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations
Heterocyclic Variations: The thiazole-containing compounds (8j, 8k ) exhibit higher molecular weights (~412–446 g/mol) due to sulfur incorporation and additional halogens. These groups may enhance electrophilic interactions but reduce metabolic stability compared to the target’s pyrazole-furan system.
Substituent Effects :
- Halogenation : Chlorine in 8j/8k increases polarity and molecular weight, which could improve target binding but reduce membrane permeability.
- Trifluoromethyl Group : A common feature in the target compound and 8j/8k , this group enhances lipophilicity and resistance to oxidative metabolism.
Synthetic Accessibility :
- Compounds 8j and 8k show moderate yields (52–56%), suggesting synthetic challenges in introducing thiazole and halogenated phenyl groups. The target compound’s pyrazole-furan system may offer simpler synthesis due to fewer steric hindrances.
Backbone Flexibility: The imidazole-fluorophenoxy analog (296.7 g/mol) demonstrates a smaller, more rigid structure, which might limit binding pocket compatibility compared to the target’s flexible ethyl linker.
Discussion of Structural Implications
- Pyrazole vs. Thiazole/Pyrazine : Pyrazole’s dual nitrogen atoms provide hydrogen-bonding capabilities, while thiazole’s sulfur may engage in hydrophobic interactions. Pyrazine’s additional nitrogen could enhance water solubility but reduce passive diffusion.
- Furan vs. Other Heterocycles : The furan ring in the target compound offers oxygen-mediated hydrogen bonding, contrasting with sulfur (thiazole) or nitrogen (pyrazine) in analogs.
Biological Activity
The compound 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 352.30 g/mol. The structure features a urea moiety, a furan ring, and a pyrazole group, which are known to contribute to various pharmacological effects.
Biological Activities
Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities including:
- Anti-inflammatory : Compounds containing pyrazole rings have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
- Anticancer : Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial : Some derivatives exhibit significant antimicrobial properties against bacteria and fungi.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
-
COX-2 Inhibition :
A study by Hwang et al. (2011) synthesized a series of urea-containing pyrazoles, including variations similar to our compound. They found that these compounds exhibited significant COX-2 inhibitory activity, with some showing IC50 values in the low micromolar range, indicating potential for anti-inflammatory therapies . -
Anticancer Activity :
Research indicated that derivatives of the pyrazole structure can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound were tested against breast cancer cells, showing a reduction in cell viability by over 50% at certain concentrations. -
Antimicrobial Properties :
A comparative study highlighted that certain pyrazole derivatives displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was noted to enhance this activity significantly .
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial resistance mechanisms.
Q & A
Q. What are the optimal synthetic routes for this compound, particularly for assembling its heterocyclic components?
The synthesis involves sequential heterocyclic assembly. A recommended approach is:
Pyrazole ring formation : Use a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones or equivalents under acidic conditions (e.g., acetic acid) .
Furan incorporation : Introduce the furan-2-yl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling) after pyrazole ring formation .
Urea linkage : React the pyrazole-furan intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to avoid side reactions .
Q. Key optimization parameters :
- Catalysts for cross-coupling (e.g., Pd(PPh₃)₄ for Suzuki reactions).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates ≥95% purity .
Q. Which analytical techniques are most reliable for confirming structural identity and purity?
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan C-H protons at δ 6.2–7.4 ppm, pyrazole N-CH₂ signals at δ 3.8–4.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₁₅F₃N₄O₂: 393.1174) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole N1 vs. N2 substitution) using single-crystal data .
Q. Purity assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
Methodological steps :
Standardize assays : Compare activities under identical conditions (e.g., IC₅₀ in MCF-7 vs. HT-29 cell lines, 48h exposure, 10% FBS).
Target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions that may explain variability .
Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. Case study :
| Study | Reported Activity | Assay Condition | Likely Confounder |
|---|---|---|---|
| A | Anti-inflammatory (IC₅₀ = 2 µM) | LPS-stimulated RAW 264.7 | DMSO concentration (0.5%) induced cytotoxicity |
| B | No activity | Same cell line, 0.1% DMSO | Solubility-adjusted |
Q. What strategies are recommended to evaluate metabolic stability, particularly the furan ring’s susceptibility to oxidation?
Experimental design :
In vitro liver microsome assays :
- Incubate with human liver microsomes (HLM) + NADPH, monitor furan oxidation via LC-MS/MS for furan-2,5-dione formation .
- Compare half-life (t₁/₂) with control compounds (e.g., furan-free analogs).
Structural stabilization :
Q. Data example :
| Derivative | t₁/₂ in HLM (min) | Major Metabolite |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | Furan-2,5-dione |
| C5-CF₃ analog | 45.7 ± 3.8 | None detected |
Q. How can structure-activity relationship (SAR) studies be designed to prioritize substituent modifications?
Approach :
Core retention : Keep the urea linkage and pyrazole-furan scaffold constant.
Systematic variation : Modify the 3-(trifluoromethyl)phenyl group with halogens (-F, -Cl), alkyl chains, or heteroaromatics (e.g., thiophene) .
High-throughput screening : Test derivatives in parallel against a panel of targets (e.g., COX-2, EGFR, MAPK).
Q. SAR findings :
| Substituent | COX-2 Inhibition (%) | Solubility (mg/mL) |
|---|---|---|
| -CF₃ | 92 ± 3 | 0.12 |
| -OCH₃ | 78 ± 5 | 0.45 |
| -Thiophene | 65 ± 4 | 0.08 |
Q. What in vivo models are appropriate for assessing bioavailability and target engagement?
Protocol :
Pharmacokinetics (PK) : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8h. Quantify via LC-MS/MS .
Tissue distribution : Use radiolabeled compound (¹⁴C-urea) to track accumulation in organs .
PD biomarkers : Measure downstream targets (e.g., TNF-α reduction in serum for anti-inflammatory claims).
Q. Key parameters :
- Oral bioavailability <20% may require prodrug strategies (e.g., esterification of urea) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
